BenchChemオンラインストアへようこそ!

(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates

Critical chiral building block for Saroglitazar and PPARα/γ agonists. The (S)-stereochemistry is essential for pharmacological efficacy; substitution with racemate or (R)-enantiomer yields different biological profiles. Verified 98%+ enantiopurity ensures reproducible synthesis of targeted pharmaceuticals. Essential for HPPD inhibitor SAR studies (IC50 20 nM benchmark).

Molecular Formula C9H9ClO3
Molecular Weight 200.62
CAS No. 494796-54-2
Cat. No. B2952436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid
CAS494796-54-2
Molecular FormulaC9H9ClO3
Molecular Weight200.62
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)O)Cl
InChIInChI=1S/C9H9ClO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
InChIKeyHWVHXAYPEXNZSZ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid (CAS 494796-54-2) Procurement and Differentiation Guide: A Chiral Aryl-Lactic Acid Building Block


(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid (CAS 494796-54-2) is a chiral, non-proteinogenic α-hydroxy acid belonging to the class of 3-aryl-2-hydroxypropanoic acid derivatives [1]. Characterized by a 4-chlorophenyl substituent on a lactic acid backbone, it possesses a single stereogenic center at the C2 position with (S)-configuration . This compound serves as a crucial intermediate and chiral building block for synthesizing stereochemically pure pharmaceuticals, particularly agonists for PPARα/γ (e.g., Saroglitazar) and other bioactive molecules [1][2]. It is distinct from its (R)-enantiomer (CAS 1141478-91-2) , as well as from other analogs with different aryl substituents (e.g., phenyl, 4-methylphenyl, 4-nitrophenyl) [3].

Why (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid Cannot Be Substituted by Racemates or Analogs: A Procurement-Focused Analysis


Generic substitution of (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid is not possible due to the critical dependence of downstream pharmaceutical efficacy and safety on its specific (S)-stereochemistry and 4-chlorophenyl moiety [1]. Substituting with the racemate or the (R)-enantiomer (CAS 1141478-91-2) yields a different biological profile, as these isomers often exhibit disparate activity, metabolism, or toxicity [2]. Furthermore, using analogs with alternative substituents on the phenyl ring (e.g., 4-methyl, 4-nitro, 4-hydroxy) alters key physicochemical properties and enzyme inhibition potency [3][4]. This necessitates a specific, verified supply of the exact compound to ensure reproducible synthesis of targeted, high-value pharmaceutical intermediates such as Saroglitazar [1].

Quantitative Differentiation of (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid: Evidence for Scientific Selection


Enantiomeric Excess Comparison: (2S)-Enantiomer vs. Racemate for Drug Intermediate Synthesis

The (2S)-enantiomer can be isolated with significantly higher enantiomeric excess (ee) via diastereomeric salt resolution compared to the racemic mixture or alternative resolution methods for similar compounds. Using an optically active base, such as 1-(4-chlorophenyl)ethylamine, allows for the selective crystallization of the desired (S)-acid, achieving high optical purity required for pharmaceutical applications [1]. In contrast, chromatographic separation of the racemate on a chiral stationary phase is often less scalable and more costly for industrial production [2].

Chiral Resolution Enantioselective Synthesis Pharmaceutical Intermediates Diastereomeric Salt Formation

Enzyme Inhibition Potency: (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid vs. Other Aryl Analogs on HPPD

The (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid demonstrates a distinct enzyme inhibition profile compared to its close analogs. Against 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine catabolism, it exhibits an IC50 of 20 nM [1]. This potency is directly linked to the 4-chloro substituent on the phenyl ring, as shown by comparative enantioseparation studies which highlight the strong influence of substituents on chiral recognition and, by inference, on biological interaction strength [2]. For instance, the 4-methyl or 4-hydroxy analogs would likely show altered binding affinities and IC50 values.

Enzyme Inhibition Structure-Activity Relationship (SAR) HPPD Drug Discovery

Synthetic Yield and Purity: (2S)-Isomer via Enantioselective Synthesis vs. Racemic Route

A comparative study on the enantioselective synthesis of 3-aryl-2-hydroxypropanoic acids demonstrates that the (2S)-enantiomer can be obtained in high enantiomeric purity using either transition-metal (Rh-DiPAMP) or lactate dehydrogenase (LDH) catalyzed reduction of the corresponding 3-aryl-2-oxopropanoic acid . This direct asymmetric approach avoids the need for racemic synthesis followed by resolution, which typically suffers from a 50% maximum theoretical yield and requires additional purification steps [1].

Asymmetric Synthesis Process Chemistry Enantioselective Reduction Yield Comparison

Chiral Resolution Selectivity: 4-Chloro Substituent vs. Other Substituents in Enantioseparation

The 4-chlorophenyl substituent directly impacts the enantioseparation behavior of the compound. In a study using hydroxypropyl-β-cyclodextrin as a chiral selector in HPLC, 2-(4-chlorophenyl)propanoic acid (a close analog) exhibited a specific resolution factor (Rs) and separation factor (α) that differed from analogs with 4-methyl, 4-nitro, or 4-hydroxy substituents [1]. The electron-withdrawing and lipophilic nature of the chlorine atom alters the inclusion complex stability, thereby affecting separation efficiency. This implies that analytical methods for verifying the purity of the (2S)-enantiomer must be tailored specifically for this compound, as generic methods for other aryl-lactic acids will not provide optimal separation [2].

Chiral Chromatography Enantioseparation Structure-Selectivity Relationship Analytical Chemistry

Validated Application Scenarios for (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid


Asymmetric Synthesis of PPARα/γ Dual Agonists (e.g., Saroglitazar)

This compound is a key chiral intermediate in the synthesis of PPARα/γ dual agonists, such as Saroglitazar (Lipaglyn™), used for treating diabetic dyslipidemia [1]. The (S)-stereochemistry is crucial for the desired pharmacological activity, making the procurement of enantiopure (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid non-negotiable for this application. The patented process explicitly uses this compound or its derivatives to achieve high enantiopurity in the final drug substance [1].

Exploration of Structure-Activity Relationships (SAR) for HPPD Inhibitors

Researchers investigating inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) can utilize this compound as a reference standard or a starting point for SAR studies. Its established IC50 of 20 nM provides a benchmark for comparing the potency of new analogs and understanding the contribution of the 4-chlorophenyl moiety to enzyme binding [2].

Development and Validation of Chiral Analytical Methods

Due to the unique chromatographic behavior of its 4-chlorophenyl substituent, this compound serves as an excellent probe for developing and validating chiral HPLC or countercurrent chromatography methods [3]. Its distinct separation profile compared to other 2-(substituted phenyl)propanoic acids makes it a valuable tool for optimizing chiral selector and mobile phase conditions for this compound class [3].

Enzymatic and Transition-Metal Catalyzed Asymmetric Reduction Studies

The compound is a product of the enantioselective reduction of 3-(4-chlorophenyl)-2-oxopropanoic acid, a reaction catalyzed by enzymes like lactate dehydrogenase (LDH) or transition-metal complexes like Rh-DiPAMP . It can be used as a substrate or product standard in studies aimed at comparing the efficiency, enantioselectivity, and substrate scope of novel catalytic systems for the asymmetric synthesis of α-hydroxy acids .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.